An In-depth Technical Guide on the Core Mechanism of Action of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)
An In-depth Technical Guide on the Core Mechanism of Action of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP. This novel compound has demonstrated significant potential as an anti-inflammatory and anti-cancer agent through its targeted inhibition of key signaling pathways.
Core Mechanism of Action
MMPP exerts its biological effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels. By binding to the ATP-binding domain of VEGFR2, MMPP inhibits its kinase activity, thereby suppressing downstream signaling cascades crucial for cancer progression and inflammatory responses.[1][2] Additionally, MMPP has been shown to modulate other critical pathways, including STAT3 and NF-κB, further contributing to its anti-inflammatory and anti-tumor properties.[3][4][5]
Inhibition of the VEGFR2/AKT/ERK/NF-κB Signaling Pathway
MMPP is a potent inhibitor of VEGFR2.[1] Its binding to the HYD-I region of the VEGFR2 ATP-binding domain, specifically forming hydrogen bonds with Cys919, leads to increased thermal stability of the receptor and a reduction in its kinase activity.[1][2] This inhibition prevents the autophosphorylation of VEGFR2 at Tyr1175, a critical step for initiating downstream signaling.[2]
The suppression of VEGFR2 activity by MMPP leads to the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][2] This, in turn, attenuates the activation and nuclear translocation of the transcription factor NF-κB.[1][2] NF-κB is a critical regulator of various genes involved in angiogenesis, inflammation, and cell survival, including VEGFA, VEGFR2, MMP2, and MMP9.[1][2] MMPP has been shown to downregulate the mRNA expression of these NF-κB target genes.[2]
The culmination of these effects is the suppression of various angiogenic processes, including endothelial cell migration, invasion, tube formation, and the sprouting of new blood vessels.[1][2]
Anti-inflammatory Effects via NF-κB and JNK/AP-1 Pathways
MMPP also demonstrates significant anti-inflammatory properties by targeting pathways initiated by lipopolysaccharide (LPS).[3] It has been shown to interfere with the binding of LPS to CD14 and MD2, which are crucial for the activation of the TLR4 signaling complex.[3] This interference leads to the suppression of downstream inflammatory cascades.
Specifically, MMPP inhibits the IKK/IκBα signaling pathway, which is essential for the activation of NF-κB.[3] It also downregulates the JNK/AP-1 signaling pathway.[3][6] By inhibiting the phosphorylation of IKKα/β and IκBα, MMPP prevents the nuclear translocation of the NF-κB p50 subunit.[3] Similarly, by inhibiting the phosphorylation of JNK, it reduces the translocation of c-Jun, a component of the AP-1 transcription factor.[3] The combined inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators and cytokines.[3]
Dual Regulation of VEGFR2 and PPARγ in Cancer
In the context of breast cancer, MMPP has been shown to exert its anti-cancer effects through the dual regulation of VEGFR2 and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6] While inhibiting VEGFR2 phosphorylation, MMPP enhances the transcriptional activity of PPARγ.[6] This dual action ultimately leads to the downregulation of AKT activity, resulting in growth inhibition, induction of apoptosis, and suppression of cancer cell migration and invasion.[6] The pro-apoptotic effects of MMPP are evidenced by the activation of caspases 3, 8, and 9, and an increase in the pro-apoptotic protein Bax, while inhibiting the anti-apoptotic protein Bcl-2.[6]
Quantitative Data
| Parameter | Target | Cell Line/System | Value | Reference |
| Binding Affinity | IKKα | In silico | -7.1 kcal/mol | [7] |
| Binding Affinity | IKKβ | In silico | -8.2 kcal/mol | [7] |
Detailed Experimental Protocols
VEGFR2 Kinase Assay:
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Objective: To determine the inhibitory effect of MMPP on VEGFR2 kinase activity.
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Methodology: Human umbilical vein endothelial cells (HUVECs) are treated with varying concentrations of MMPP. Following treatment, cell lysates are subjected to an in vitro kinase assay using a recombinant VEGFR2 protein and a suitable substrate. The level of substrate phosphorylation is quantified, typically through radiometric or fluorescence-based methods, to determine the extent of kinase inhibition.[1][2]
Cell Migration and Invasion Assays:
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Objective: To assess the effect of MMPP on the migratory and invasive capabilities of endothelial or cancer cells.
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Methodology:
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Migration: A wound-healing assay or a Transwell migration assay is performed. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of MMPP. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert and migrate towards a chemoattractant in the lower chamber, with MMPP added to the media. The number of migrated cells is quantified.[1][2][6]
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Invasion: A Transwell invasion assay is used, where the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). The protocol is similar to the migration assay, but measures the ability of cells to degrade the matrix and invade through the membrane.[1][2][6]
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Tube Formation Assay:
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Objective: To evaluate the effect of MMPP on the ability of endothelial cells to form capillary-like structures.
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Methodology: HUVECs are seeded onto a layer of Matrigel in the presence of various concentrations of MMPP. The formation of tube-like structures is observed and quantified using microscopy after a defined incubation period.[1][2]
Western Blot Analysis:
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Objective: To determine the effect of MMPP on the phosphorylation status and expression levels of key signaling proteins.
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Methodology: Cells are treated with MMPP for specified times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., VEGFR2, AKT, ERK, IκBα, JNK) and subsequently with secondary antibodies. Protein bands are visualized and quantified using chemiluminescence or fluorescence.[1][2][3][6]
NF-κB Nuclear Translocation Assay:
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Objective: To assess the effect of MMPP on the translocation of NF-κB from the cytoplasm to the nucleus.
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Methodology: Cells are treated with MMPP and a stimulant (e.g., VEGFA or LPS). Nuclear and cytoplasmic fractions are then isolated. The amount of NF-κB subunits (e.g., p50, p65) in each fraction is determined by Western blotting or through immunofluorescence staining and confocal microscopy.[1][2][3]
Molecular Docking:
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Objective: To predict the binding mode and affinity of MMPP to its target proteins.
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Methodology: Computational molecular docking studies are performed using the crystal structures of the target proteins (e.g., VEGFR2, IKKα, IKKβ). The binding energy and interactions between MMPP and the amino acid residues in the binding pocket are calculated to provide insights into the molecular basis of inhibition.[7]
References
- 1. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMPP Exerts Anti-Inflammatory Effects by Suppressing MD2-Dependent NF-κB and JNK/AP-1 Pathways in THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMPP | STAT | VEGFR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MMPP Attenuates the Inflammatory Response by Suppressing ROS and Proinflammatory Cytokine and Chemokine Production in TNF-α/IFN-γ-Stimulated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
